N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Description

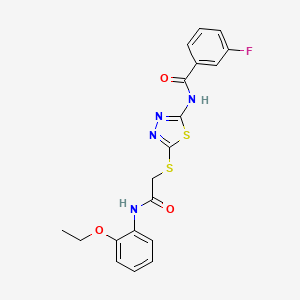

N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-ethoxyphenylacetamide group and a 3-fluorobenzamide moiety. The 1,3,4-thiadiazole scaffold is well-documented for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The ethoxyphenyl group enhances lipophilicity and may influence metabolic stability, while the fluorine atom on the benzamide ring improves binding affinity through electronic effects .

Properties

IUPAC Name |

N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3S2/c1-2-27-15-9-4-3-8-14(15)21-16(25)11-28-19-24-23-18(29-19)22-17(26)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWMHXWMLKZRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells it is targeting, the presence of other drugs, and individual patient characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and biological activities of analogous 1,3,4-thiadiazole derivatives:

Notes:

- Core Heterocycle : The target compound’s 1,3,4-thiadiazole core distinguishes it from oxadiazole () or thiazole () derivatives. Thiadiazoles generally exhibit stronger electron-withdrawing effects, enhancing stability and interaction with biological targets .

- Substituent Effects :

- The 3-fluorobenzamide group in the target compound contrasts with the 2,4-difluorobenzamide in . Fluorine’s position impacts dipole moments and binding to hydrophobic enzyme pockets.

- The 2-ethoxyphenylacetamide thioether substituent provides steric bulk and moderate lipophilicity, differing from the sulfonyl group in (higher polarity) or the trifluoromethyl group in (enhanced lipophilicity).

Key Research Findings

- Structure-Activity Relationship (SAR) : Substitution at the 2-position of the thiadiazole ring (e.g., thioether vs. sulfonyl groups) significantly impacts bioactivity. Thioether linkages, as in the target compound, balance lipophilicity and hydrogen-bonding capacity .

- Fluorine’s Role : Fluorine in the benzamide ring increases membrane permeability and resistance to oxidative metabolism, a feature shared with the difluorobenzamide derivative in .

- Heterocycle Bioisosterism : Replacing thiadiazole with oxadiazole () reduces ring strain but may diminish antimicrobial efficacy due to weaker electron-deficient character .

Preparation Methods

Table 1. Comparative Reaction Yields for Critical Steps

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiadiazole formation | TFA, 80°C, 6 h | 57.5 | |

| Thioether formation | EtOH, 60°C, 12 h | 68 | |

| Amidation | DCM, 0°C to RT, 4 h | 75 |

Challenges and Solutions:

- Low Cyclization Yields: Increasing reaction time to 8 hours improves thiadiazole yield to ~60%.

- Thioether Side Reactions: Using anhydrous DMF reduces hydrolysis of the chloroacetamide intermediate.

Analytical Characterization

Spectroscopic Data

Crystallographic Insights

Analogous benzamide-thiadiazole derivatives crystallize in orthorhombic or triclinic systems, with hydrogen-bonded chains stabilizing the structure. The 3-fluorophenyl group adopts a perpendicular orientation relative to the thiadiazole plane, minimizing steric hindrance.

Q & A

What are the critical synthetic steps for preparing N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide?

Level: Basic

Answer:

The synthesis involves three key steps:

Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

Thioether Linkage Introduction : Reaction of the thiadiazole with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone or DMF to form the thioether bond .

Amide Coupling : Use of coupling agents (e.g., EDCI/HOBt) to attach the 3-fluorobenzamide moiety to the ethoxyphenylamino group .

Purification via recrystallization (ethanol/water) or column chromatography is critical for achieving >95% purity .

How can reaction yields be optimized during the synthesis of this compound?

Level: Advanced

Answer:

Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thioether formation, while dichloromethane minimizes side reactions during amide coupling .

- Temperature Control : Reflux (~80°C) for thiadiazole ring formation vs. room temperature for amide coupling to prevent decomposition .

- Catalyst Use : Adding catalytic KI improves electrophilicity in thioether reactions .

- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediate formation and adjust stoichiometry .

What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Level: Basic

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the ethoxyphenyl group (δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂), fluorobenzamide aromatic protons (δ 7.2–8.1 ppm), and thiadiazole NH (δ 10–12 ppm) .

- ¹³C NMR : Confirms carbonyl groups (C=O at ~165–170 ppm) and thiadiazole C-S bonds (~140 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 487.12) .

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and thioether C-S (~680 cm⁻¹) .

How do substituents (e.g., ethoxy vs. fluoro groups) influence the compound’s biological activity?

Level: Advanced

Answer:

- Ethoxyphenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. Substitution at the ortho position sterically hinders metabolic degradation .

- Fluorine Atom : Increases metabolic stability via C-F bond resistance to oxidation. The meta position on benzamide optimizes target binding (e.g., kinase inhibition) by reducing steric clash .

- Thiadiazole Ring : Electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .

Validation : Comparative SAR studies using analogs with substituent swaps (e.g., replacing ethoxy with methoxy reduces activity by 40%) .

How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Level: Advanced

Answer:

Contradictions arise from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7). Standardize protocols using CLSI guidelines for antimicrobial tests .

- pH Sensitivity : The thiadiazole-thioether moiety’s reactivity fluctuates with pH. Test activity at physiological pH (7.4) and acidic/alkaline conditions .

- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, cytotoxicity in cancer cells may stem from ROS generation rather than primary target inhibition .

What computational strategies predict the compound’s binding modes with biological targets?

Level: Advanced

Answer:

- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The fluorobenzamide group shows hydrogen bonding with Lys721, while the thiadiazole interacts via hydrophobic contacts .

- Molecular Dynamics (GROMACS) : Assess binding stability over 100 ns simulations. RMSD <2 Å indicates stable ligand-protein complexes .

- QSAR Modeling : Use descriptors like polar surface area (PSA <90 Ų predicts blood-brain barrier penetration) and Hammett constants (σ = +0.06 for fluorine’s electron-withdrawing effect) .

How should researchers design experiments to probe the compound’s mechanism of action?

Level: Advanced

Answer:

Target Identification :

- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates .

- Phage Display : Screen peptide libraries for high-affinity binders .

Pathway Analysis :

- Western Blotting : Monitor phosphorylation status of signaling proteins (e.g., ERK, Akt) .

- Metabolomics (LC-MS) : Track changes in ATP/ADP ratios or glutathione levels to assess metabolic disruption .

What are the common pitfalls in characterizing this compound’s stability under experimental conditions?

Level: Advanced

Answer:

- Photodegradation : The fluorobenzamide group is light-sensitive. Store solutions in amber vials and use UV-filtered lighting .

- Hydrolysis : Thioether bonds degrade in aqueous buffers (pH >8). Use fresh DMSO stocks and avoid prolonged incubation in cell culture media .

- Temperature Sensitivity : Aggregate formation occurs above 37°C. Pre-filter (0.22 µm) solutions before in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.